molecular formula C16H17ClFNO2S B2875216 8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2194964-91-3

8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No. B2875216
CAS RN: 2194964-91-3
M. Wt: 341.83
InChI Key: DFOZDIFAUDDOQG-UHFFFAOYSA-N
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Description

The compound “8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane scaffold, which is a common structural motif in many classes of natural products, including the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The geometric structure calculations of derivatives based on the bicyclo[3.2.1]octane scaffold have been performed at various levels . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances of these compounds have been calculated .


Chemical Reactions Analysis

The chemical reactions of compounds with an 8-azabicyclo[3.2.1]octane scaffold can be quite complex and depend on the specific functional groups present in the molecule .

properties

IUPAC Name

8-(3-chloro-4-fluorophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2S/c17-15-9-14(5-6-16(15)18)22(20,21)19-12-3-4-13(19)8-11(7-12)10-1-2-10/h5-6,9,12-13H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOZDIFAUDDOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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